molecular formula C14H13FN2O B323409 1-(3-Fluoro-4-methylphenyl)-3-phenylurea

1-(3-Fluoro-4-methylphenyl)-3-phenylurea

Cat. No.: B323409
M. Wt: 244.26 g/mol
InChI Key: OJHDBMNUJVWVCC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-phenylurea is a chemical compound of significant interest in medicinal chemistry and microbiology research, particularly in the fight against antibiotic-resistant bacteria. This phenyl-urea derivative is recognized for its role as a potential inhibitor of Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4) . PBP4 is a key determinant of bacterial resistance to fifth-generation cephalosporins, such as ceftobiprole and ceftaroline, and is also essential for the bacterium's ability to invade bone tissue, which can lead to osteomyelitis . As part of a structure-activity relationship (SAR) study, analogs featuring fluoro and methyl substituents on the phenyl ring have been investigated for their enhanced binding to PBP4 and their ability to reverse beta-lactam antibiotic resistance . Researchers can utilize this compound to study novel adjuvant therapies that potentiate conventional antibiotics, potentially lowering the minimum inhibitory concentration (MIC) of drugs like oxacillin against methicillin-resistant S. aureus (MRSA) strains . The mechanism of action involves disrupting the transpeptidase activity of PBP4, thereby impairing bacterial cell wall biosynthesis and hindering the pathogen's capacity to colonize privileged niches like the osteocyte lacuno-canalicular network (OLCN) . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final for this specialty research chemical.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-phenylurea

InChI

InChI=1S/C14H13FN2O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)

InChI Key

OJHDBMNUJVWVCC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea)

  • Structure : Chlorine at the 2-position of a pyridyl ring instead of a fluorinated phenyl group.
  • Application : Widely used as a plant growth regulator to increase fruit size in kiwifruit, grapes, and apples.
  • Research Findings :
    • High concentrations (e.g., 20 mg/L) reduce fruit quality (lower sugar content, poor storability) and increase ethylene production, accelerating spoilage .
    • Environmental hazards: Classified as Aquatic Acute 2 and Chronic 2 (H401, H411) due to persistence and toxicity .

1-(2-Chlorophenyl)-3-cycloheptylurea

  • Structure : Chlorine at the 2-position of the phenyl ring and a cycloheptyl group.
  • Application : Herbicidal activity against broadleaf weeds.
  • Research Findings : Hydrogen bonding and crystal packing, influenced by the chloro substituent, are critical for herbicidal efficacy .

1-(4-Methoxyphenyl)-3-phenylurea

  • Structure : Methoxy group at the 4-position of the phenyl ring.
  • Properties: Increased solubility due to the methoxy group’s polarity. Limited toxicity data available .
  • Comparison : The target compound’s fluorine and methyl groups likely enhance lipophilicity, affecting absorption and distribution compared to the methoxy analog.

1-(2-Fluorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-3-phenylurea

  • Structure : Fluorine at the 2-position of a benzyl group and a morpholine ring.
  • Potential Use: Morpholine’s hydrogen-bonding capacity suggests applications in enzyme inhibition or receptor targeting .
  • Comparison : The target compound lacks a morpholine group but shares fluorination, which may confer distinct electronic effects on bioactivity.

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight LogP* (Predicted) Solubility (mg/mL)*
1-(3-Fluoro-4-methylphenyl)-3-phenylurea 3-F, 4-CH3 244.27 ~2.8 ~0.05
Forchlorfenuron 2-Cl, 4-pyridyl 247.7 2.5 0.12
1-(4-Methoxyphenyl)-3-phenylurea 4-OCH3 242.27 ~2.1 ~0.3
1-(4-Chloro-3-nitrophenyl)-3-phenylurea 4-Cl, 3-NO2 291.69 ~3.2 <0.01

*Predicted using QSAR models.

Preparation Methods

Synthetic Pathway

  • Intermediate Synthesis : React 1-hydroxy-3-(3-fluoro-4-methylphenyl)urea with methyl sulfate in toluene.

  • Alkylation : Introduce methyl groups under basic conditions (30% NaOH).

  • Crystallization : Cool to 0–10°C to precipitate the product.

Key Parameters :

ParameterValueSource
Temperature60–65°C
CatalystTetrabutylammonium bromide
Yield~95%

Challenges and Mitigations

  • Moisture Sensitivity : Methyl sulfate hydrolyzes readily; use anhydrous toluene and inert atmosphere.

  • Byproducts : Sodium sulfate precipitates, simplifying isolation.

Carbodiimide-Mediated Coupling

For substrates incompatible with isocyanates, carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) facilitate urea formation between amines and carboxylic acids or their derivatives.

Protocol Overview

  • Activate 3-fluoro-4-methylbenzoic acid with DCC to form an acylurea.

  • React with aniline to displace the activating group.

Advantages :

  • Avoids handling toxic isocyanates.

  • Compatible with acid-labile functional groups.

Limitations :

  • Lower yields (70–80%) due to competing side reactions.

Comparative Analysis of Methods

MethodYieldSafety ConcernsScalability
Amine-Isocyanate85–95%Isocyanate toxicityHigh
Alkylation90–95%Methyl sulfate hazardModerate
Carbodiimide70–80%DCC byproduct removalLow

The amine-isocyanate route balances efficiency and scalability, whereas alkylation offers higher yields at the cost of hazardous reagents.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (1:3) yields needle-like crystals. Patents report >99% purity post-drying at 50–60°C.

Analytical Data

  • Melting Point : Predicted 160–165°C (analogous ureas: 155–170°C).

  • NMR (¹H) : δ 7.4–7.6 (m, 5H, Ar-H), 6.9–7.1 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃).

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoro-4-methylphenyl)-3-phenylurea, and what experimental parameters influence yield?

  • Methodological Answer : The synthesis typically involves a two-step process:

Substitution Reactions : Introduce the 3-fluoro-4-methylphenyl group via nucleophilic aromatic substitution using fluorinated benzyl halides under controlled temperature (e.g., 60–80°C) and anhydrous conditions .

Urea Formation : Coupling with phenyl isocyanate in the presence of a base (e.g., triethylamine) at room temperature. Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reactants are critical to minimize side products .

  • Key Parameters : Reaction time (12–24 hrs), solvent polarity, and catalyst selection (e.g., Lewis acids for Friedel-Crafts acylation in analogous compounds) .

Q. Which analytical techniques are essential for characterizing purity and structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% threshold) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons) .
  • FT-IR : Urea carbonyl stretch at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.12) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for substitution or coupling steps .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents/catalysts. For example, Bayesian optimization can reduce trial runs by 40% in analogous urea syntheses .
  • Case Study : ICReDD’s workflow integrates experimental feedback into computational models, accelerating the discovery of novel derivatives .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Analysis : Perform IC₅₀ comparisons across studies. Discrepancies may arise from variations in compound solubility or metabolic stability .
  • Mechanistic Studies : Use siRNA knockdown or gene expression profiling to identify target pathways (e.g., apoptosis vs. membrane disruption) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility while retaining urea moiety bioactivity .
  • Formulation Optimization : Use nanoemulsions or liposomal encapsulation to improve bioavailability. For example, PEGylation increased plasma half-life by 3-fold in fluorinated phenylurea analogs .
  • Metabolic Stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., fluorophenyl ring oxidation) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer :
  • Substitution Patterns : Systematic variation of substituents on the phenyl rings (e.g., electron-withdrawing groups at para positions) to correlate with receptor binding affinity .
  • 3D-QSAR Models : Develop comparative molecular field analysis (CoMFA) models using IC₅₀ data from analogs. For example, steric bulk at the 4-methyl position improved anticancer activity by 50% .
  • Case Study : Fluorine’s electronegativity enhances hydrogen bonding with kinase targets (e.g., EGFR inhibition in NSCLC cell lines) .

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